

# JNJ-41443532 synonyms and alternative names in literature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **JNJ-41443532**

Cat. No.: **B608220**

[Get Quote](#)

## JNJ-41443532: A Technical Overview of a CCR2 Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

**JNJ-41443532** is an investigational small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson, this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of **JNJ-41443532**, including its synonyms, alternative names, mechanism of action, available quantitative data, and detailed experimental methodologies based on publicly available literature.

## Synonyms and Alternative Names

**JNJ-41443532** is identified in scientific literature and databases through several synonyms and chemical identifiers.

| Identifier Type   | Identifier                                                                                                       |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| Development Name  | JNJ-41443532                                                                                                     |
| Synonym           | CCR2 Antagonist 5                                                                                                |
| Chemical Name     | N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
| Alternative Forms | JNJ-41443532 monohydrate, JNJ-41443532-zap                                                                       |
| CAS Number        | 1228650-83-6 (Parent), 1228651-46-4 (Monohydrate)                                                                |

## Mechanism of Action: CCR2 Antagonism

**JNJ-41443532** exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of metabolic diseases such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin resistance. By blocking this interaction, **JNJ-41443532** aims to reduce macrophage accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin sensitivity.

## CCL2-CCR2 Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the key components of this pathway.



[Click to download full resolution via product page](#)

**Caption:** Simplified CCL2-CCR2 Signaling Pathway.

## Quantitative Data

The following tables summarize the available quantitative data for **JNJ-41443532** from preclinical and clinical studies.

**Table 1: In Vitro Potency and Selectivity**

| Parameter                     | Species | Value       |
|-------------------------------|---------|-------------|
| hCCR2 Binding Affinity (IC50) | Human   | 37 nM       |
| Chemotaxis Inhibition (IC50)  | Human   | 30 nM       |
| mCCR2 Binding Affinity (Ki)   | Murine  | 9.6 $\mu$ M |

**Table 2: In Vivo Efficacy (Mouse Model)**

| Parameter                      | Model                              | Value (ED50) |
|--------------------------------|------------------------------------|--------------|
| Inhibition of Leukocyte Influx | Thioglycollate-induced peritonitis | 3 mg/kg      |

**Table 3: Phase 2 Clinical Trial Pharmacokinetics (NCT01230749)**

| Parameter                                                | Value    |
|----------------------------------------------------------|----------|
| Median Time to Maximum Concentration (t <sub>max</sub> ) | 2 hours  |
| Mean Elimination Half-life (t <sub>1/2</sub> )           | ~8 hours |

## Experimental Protocols

This section provides an overview of the methodologies likely employed in the characterization of **JNJ-41443532**, based on standard practices in the field. Note: Specific, proprietary protocols from Johnson & Johnson are not publicly available.

## Radioligand Binding Assay (for IC50 Determination)

This assay is used to determine the concentration of **JNJ-41443532** that inhibits 50% of the binding of a radiolabeled ligand to the CCR2 receptor.

Workflow:



[Click to download full resolution via product page](#)

**Caption:** Radioligand Binding Assay Workflow.

Detailed Steps:

- **Membrane Preparation:** Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., <sup>125</sup>I-CCL2), and varying concentrations of **JNJ-41443532** or a vehicle control.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the free radioligand using a filtration method. The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the log concentration of **JNJ-41443532**. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC<sub>50</sub> value.

## Chemotaxis Assay (for Functional Antagonism)

This assay measures the ability of **JNJ-41443532** to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Workflow:



[Click to download full resolution via product page](#)

**Caption:** Chemotaxis Assay Workflow.

**Detailed Steps:**

- Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.
- Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used. The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper and lower chambers are separated by a microporous membrane.
- Treatment: The cells are pre-incubated with various concentrations of **JNJ-41443532** or a vehicle control before being added to the upper chamber.
- Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.
- Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., using a fluorescent dye).
- Data Analysis: The number of migrated cells is plotted against the concentration of **JNJ-41443532**. The IC<sub>50</sub> value, representing the concentration that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.

## Conclusion

**JNJ-41443532** is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds therapeutic promise for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and the broader field of CCR2 antagonism. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of **JNJ-41443532**.

- To cite this document: BenchChem. [JNJ-41443532 synonyms and alternative names in literature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608220#jnj-41443532-synonyms-and-alternative-names-in-literature\]](https://www.benchchem.com/product/b608220#jnj-41443532-synonyms-and-alternative-names-in-literature)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)